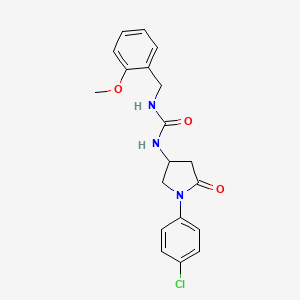

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea

Description

Properties

IUPAC Name |

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O3/c1-26-17-5-3-2-4-13(17)11-21-19(25)22-15-10-18(24)23(12-15)16-8-6-14(20)7-9-16/h2-9,15H,10-12H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRUSFMEYVEULL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

Formation of 4-Chlorophenyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable amine to form the 4-chlorophenyl intermediate.

Cyclization to Pyrrolidinone: The intermediate undergoes cyclization to form the pyrrolidinone ring, often using reagents like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).

Introduction of Methoxybenzyl Group: The final step involves the reaction of the pyrrolidinone intermediate with 2-methoxybenzyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOMe in methanol or ethanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, structural analogs from the urea and pyrrolidinone families are analyzed. Key differences in substituents, pharmacological profiles, and physicochemical properties are highlighted below.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Bioactivity The 4-chlorophenyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes compared to the 4-methoxyphenyl group in the analog from . Chlorine’s electron-withdrawing nature may also stabilize intermolecular interactions.

Physicochemical Properties

- Lipophilicity : The target compound’s Cl and benzyl groups increase logP values (~3.5 estimated), whereas the ethoxy/methoxy analog () has a lower logP (~2.8) due to polar oxygen atoms.

- Metabolic Stability : The 4-chlorophenyl group may slow oxidative metabolism compared to methoxy or ethoxy substituents, which are prone to demethylation or hydroxylation .

Synthetic Accessibility

- The urea linkage in the target compound requires precise coupling conditions, similar to ’s analog. However, introducing the 2-methoxybenzyl group adds complexity due to regioselectivity challenges during alkylation.

Biological Activity

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea is a complex organic compound with promising biological activities. This compound is characterized by its unique structural features, which include a pyrrolidinone ring and a urea functional group, making it a subject of interest in medicinal chemistry. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

- Molecular Formula: C18H16ClN2O3

- Molecular Weight: 362.78 g/mol

- Structure: The compound contains a 5-oxopyrrolidine moiety linked to a urea group and aromatic substituents, which enhance its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing automated reactors to improve yield and efficiency. The synthetic route may include the formation of the pyrrolidinone ring followed by the introduction of the chlorophenyl and methoxybenzyl groups.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on structurally related compounds have shown IC50 values indicating potent inhibitory activity against lung cancer (A549) and colorectal cancer (HCT-116) cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(4-Chlorophenyl)-3-{4-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |

| Sorafenib | A549 | 2.12 ± 0.18 |

| 1-(4-Chlorophenyl)-3-{4-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | 3.90 ± 0.33 |

| Sorafenib | HCT-116 | 2.25 ± 0.71 |

The structure–activity relationship (SAR) studies indicate that modifications in the substituents on the pyrrolidine ring can significantly influence biological activity .

Enzyme Inhibition

In addition to its anticancer properties, this compound may also act as an inhibitor for various enzymes. For example, related compounds have shown strong inhibitory activity against urease and acetylcholinesterase (AChE), which are critical targets for treating conditions like peptic ulcers and Alzheimer’s disease .

| Enzyme | Compound | IC50 (μM) |

|---|---|---|

| Urease | Various derivatives | Range: 1.13 - 6.28 |

| AChE | Selected derivatives | Strong inhibition observed |

Case Studies

Several case studies have highlighted the potential of urea derivatives in drug development:

- Antiproliferative Effects : A study focused on a series of diaryl ureas demonstrated their effectiveness against multiple cancer cell lines, with some compounds showing similar potency to established drugs like sorafenib .

- Enzyme Inhibition : Another investigation into piperidine derivatives revealed their capacity to inhibit urease effectively, suggesting their utility in gastrointestinal disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.